![molecular formula C8H9ClN4 B2398075 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 917747-66-1](/img/structure/B2398075.png)
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C8H9ClN4 and a molecular weight of 196.64 . It is used for research purposes .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported in several studies . The general procedure involves heating a mixture of amines and other reactants . The structures of the compounds were confirmed by IR, 1H-NMR, MS, and elemental analysis .Molecular Structure Analysis
The InChI code for 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is 1S/C8H9ClN4/c1-2-3-6-4-7(9)13-8(12-6)10-5-11-13/h3-5H,2H2,1H3,(H,10,11,12) .Physical And Chemical Properties Analysis
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is a solid substance that should be stored at room temperature . It has a predicted melting point of 108.69°C and a predicted boiling point of 306.92°C . The predicted density is approximately 1.4 g/cm3, and the refractive index is n20D 1.68 .Scientific Research Applications
- Application : Researchers have explored derivatives of 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine as potential candidates for cancer treatment. These compounds may exhibit cytotoxic effects and interfere with cancer cell growth pathways .
- Application : Scientists investigate its activity against bacteria, fungi, and other pathogens. Understanding its mechanism of action could lead to novel antimicrobial agents .
- Application : Researchers explore 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives as potential anti-tubercular drugs. These compounds may inhibit mycobacterial growth .
- Application : Scientists investigate whether this compound can act as a CB2 receptor agonist, potentially influencing immune responses and inflammation .
- Application : Some studies explore the effects of 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives on fetal development. Understanding their impact may have implications for reproductive health .
- Application : Researchers investigate whether this compound can act as an adenosine receptor antagonist. Such compounds might have applications in cardiovascular diseases and neuroprotection .
Anticancer Research
Antimicrobial Properties
Anti-Tubercular Agents
CB2 Cannabinoid Agonists
Feticide Research
Adenosine Antagonists
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine structures have been known to act on various targets such as tubulin, lsd1, and cdk2 .
Mode of Action
It’s worth noting that related [1,2,4]triazolo[1,5-a]pyrimidine compounds have shown to interact with their targets, leading to various cellular changes .
Biochemical Pathways
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine has been associated with the suppression of the ERK signaling pathway . This pathway is crucial in regulating cell proliferation and survival. The compound’s action results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 10869°C and a boiling point of 30692°C . These properties may influence its bioavailability.
Result of Action
The compound has shown significant antiproliferative activities against certain cancer cells . It can dose-dependently inhibit the growth and colony formation of these cells . Furthermore, it induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins .
properties
IUPAC Name |
7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-6-4-7(9)13-8(12-6)10-5-11-13/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBGXKRBMFZSNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC=NN2C(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
917747-66-1 |
Source
|
Record name | 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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